Carbamic acid, (8-aminooctyl)-, phenylmethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

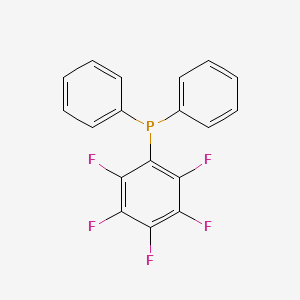

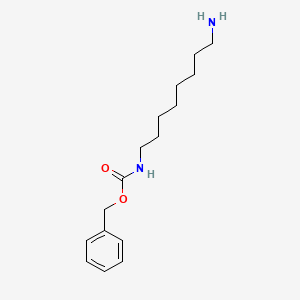

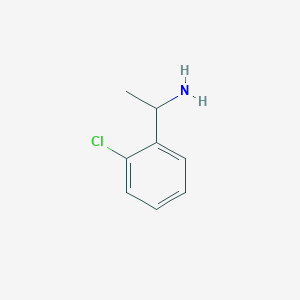

“Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is a product intended for research use only1. It has a molecular formula of C16H26N2O2 and a molecular weight of 278.39 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Molecular Structure Analysis

The molecular structure of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is represented by the molecular formula C16H26N2O21. This compound is also known as PAC and is a polar organic compound1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are represented by its molecular formula C16H26N2O2 and its molecular weight of 278.39 g/mol1. More detailed properties like melting point, boiling point, and density could not be found from the web search results.Applications De Recherche Scientifique

Enantioselective Synthesis

Carbamic acid derivatives, including (8-aminooctyl)-, phenylmethyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones, contributing to advancements in the synthesis of chiral compounds through the Mannich reaction (Goss, Dai, Lou, & Schaus, 2009).

Palladium-Catalyzed Amination

These carbamic acid derivatives serve as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).

Prodrug Development

In the context of pharmaceuticals, certain carbamic acid esters have been synthesized and evaluated as prodrug forms, aimed at protecting parent phenols against first-pass metabolism following oral administration (Hansen, Faarup, & Bundgaard, 1991).

Chemical Synthesis Without Phosgene

These compounds are also significant in developing processes for synthesizing chemicals like tolylenediisocyanate without using phosgene, showcasing their role in safer and more environmentally friendly industrial chemical processes (Aso & Baba, 2003).

Pharmacological Actions

Carbamic acid esters, including the phenylmethyl variant, have been studied for their physostigmine-like action in pharmacology, contributing to our understanding of their effects on toxicities, miotic action, and intestinal peristalsis (Aeschlimann & Reinert, 1931).

Safety And Hazards

The safety and hazards of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are not specified in the web search results. However, it’s important to note that this product is not intended for human or veterinary use1.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.

Please note that the information provided is based on the available web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

Propriétés

IUPAC Name |

benzyl N-(8-aminooctyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPJSKSDZXQOJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340181 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(8-aminooctyl)carbamate | |

CAS RN |

66095-19-0 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)